H-Ala-OtBu.HCl, also known as L-Alanine tert-butyl ester hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 181.66 g/mol. It is characterized by its crystalline powder form, typically appearing white to off-white in color. This compound is hygroscopic, meaning it can absorb moisture from the air, which necessitates careful storage conditions, ideally between 2-8°C. H-Ala-OtBu.HCl is soluble in methanol and has a melting point range of 168-175°C .
These reactions are essential for synthesizing biologically active compounds and pharmaceuticals .
The biological activity of H-Ala-OtBu.HCl is primarily linked to its function as a building block in peptide synthesis. L-Alanine, the active component upon hydrolysis, plays crucial roles in protein synthesis and metabolism. It serves as a substrate for gluconeogenesis and is involved in nitrogen transport in the body. The tert-butyl ester form enhances lipophilicity, potentially improving the bioavailability of peptides synthesized from this compound .
H-Ala-OtBu.HCl can be synthesized through several methods:
H-Ala-OtBu.HCl has several applications in both research and industry:
Interaction studies involving H-Ala-OtBu.HCl focus on its role in biochemical pathways and its interactions with other molecules during peptide synthesis. Given its structure, it may interact with:
Such studies are crucial for understanding its biological implications and optimizing its use in drug design .
H-Ala-OtBu.HCl shares structural similarities with several other compounds that are also used in peptide synthesis and organic chemistry. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
H-D-Alanine tert-butyl ester hydrochloride | 59531-86-1 | 1.00 |
L-Alanine methyl ester hydrochloride | 13404-22-3 | 0.94 |
β-Alanine tert-butyl ester hydrochloride | 51537-21-4 | 0.94 |
(S)-Isopropyl 2-aminopropanoate hydrochloride | 62062-65-1 | 0.94 |
H-Ala-OtBu.HCl is unique due to its specific tert-butyl ester configuration, which enhances lipophilicity compared to other amino acid esters. This property can improve solubility and bioavailability when incorporated into peptides, making it particularly valuable in pharmaceutical applications .
L-Alanine tert-butyl ester hydrochloride, systematically named as (S)-2-aminopropionic acid tert-butyl ester hydrochloride, is a white to off-white crystalline solid with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol. The compound is assigned CAS registry number 13404-22-3 and bears the EINECS number 236-497-8, establishing its recognized status in chemical databases worldwide.
The structural architecture of H-Ala-OtBu.HCl features the characteristic tert-butyl ester functionality protecting the carboxyl group of L-alanine, while the amino group exists in its protonated form as a hydrochloride salt. The molecule exhibits a defined stereocenter at the alpha-carbon, maintaining the L-configuration characteristic of naturally occurring alanine. The InChI key WIQIWPPQGWGVHD-JEDNCBNOSA-N provides a unique molecular identifier for database searches and computational studies.
Table 1: Chemical Properties of H-Ala-OtBu.HCl
The compound demonstrates hygroscopic properties, necessitating careful storage conditions to prevent moisture absorption and potential degradation. Its solubility profile indicates favorable dissolution in polar protic solvents such as methanol, while maintaining stability under appropriate storage conditions.
The development of tert-butyl ester protecting groups represents a pivotal advancement in organic synthesis, with their introduction in the late 1950s marking a significant milestone in peptide chemistry. The tert-butyl ester functionality gained widespread acceptance due to its exceptional stability against various nucleophiles and reducing agents, combined with convenient acid-labile deprotection characteristics.
The historical evolution of tert-butyl ester protection strategies demonstrates a progression from simple esterification methods to sophisticated one-pot procedures capable of handling complex amino acid substrates. Early methodologies relied on condensation reactions between carboxylic acids and tert-butanol under acidic conditions, often employing concentrated sulfuric acid or bubbling isobutene gas. However, these approaches presented significant limitations when applied to free amino acids due to solubility constraints in organic solvents.
Recent advances have introduced innovative approaches utilizing bis(trifluoromethanesulfonyl)imide (Tf2NH) as both a solubilizing agent and acid catalyst, enabling direct tert-butylation of free amino acids in tert-butyl acetate. This methodology represents a substantial improvement over conventional methods, offering enhanced reaction rates, higher yields, and improved safety profiles compared to traditional perchloric acid-based procedures.
The evolution of protecting group strategies has been particularly influenced by the need for orthogonal protection schemes in complex peptide synthesis. The tert-butoxycarbonyl (BOC) protecting group, though chemically distinct from tert-butyl esters, shares similar acid-labile characteristics and has become integral to modern peptide synthesis protocols.
H-Ala-OtBu.HCl occupies a central position in contemporary peptide synthesis methodologies, serving multiple functions as a protected amino acid building block, coupling partner, and synthetic intermediate. Its utility extends across various peptide construction strategies, including both solution-phase and solid-phase synthesis approaches.
In solution-phase peptide synthesis, H-Ala-OtBu.HCl serves as an essential nucleophile in peptide bond formation reactions. Research demonstrates its effectiveness in pyrazole-catalyzed aminolysis reactions, where it participates in the formation of tripeptides with excellent yields and diastereomeric excess values exceeding 96%. The compound's compatibility with various coupling conditions enables its incorporation into complex peptide sequences without compromising stereochemical integrity.
Table 2: Peptide Synthesis Applications of H-Ala-OtBu
The compound demonstrates remarkable versatility in automated peptide synthesis platforms, where it functions as a coupling partner for orthogonally deprotected glutamic acid residues. This application proves particularly valuable in the synthesis of branched peptide variants and complex bioconjugates, where precise control over functionalization sites is crucial.
Modern peptide synthesis strategies increasingly rely on the orthogonal nature of tert-butyl ester protection, which remains stable under basic conditions and standard nucleophilic reagents while undergoing selective cleavage under acidic conditions. This selectivity enables sophisticated protection schemes that allow for sequential deprotection and functionalization steps without interfering with other protecting groups present in the molecule.
The integration of H-Ala-OtBu.HCl into contemporary synthesis protocols extends beyond simple peptide bond formation to encompass advanced applications such as peptide stapling and cyclization reactions. These methodologies exploit the compound's stability and reactivity profile to construct constrained peptide architectures with enhanced biological properties and therapeutic potential.
The synthesis of L-alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) through acid-catalyzed esterification represents the most widely employed classical approach for preparing this amino acid ester derivative [3] [5]. This compound, with the molecular formula C₇H₁₆ClNO₂ and molecular weight of 181.66 g/mol, is characterized by its white to off-white crystalline appearance and melting point range of 168-175°C [5] [7].
The fundamental mechanism involves the direct esterification of L-alanine with tert-butyl alcohol under acidic conditions, following the principles of Fischer esterification [11] [15]. The reaction proceeds through a multi-step mechanism where the carbonyl oxygen of the carboxylic acid group is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic [9] [15]. Subsequently, the alcohol performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate [11] [15]. Proton transfer occurs within this intermediate, followed by elimination of water to generate the protonated ester, which is finally deprotonated to yield the ester product [15].
Perchloric acid has emerged as the most effective catalyst for this transformation, with several research groups demonstrating its superior performance compared to other mineral acids [3] [16]. In a representative procedure, L-alanine is stirred with tert-butyl acetate in the presence of perchloric acid (70%) for 4 days at room temperature [3]. The reaction mixture is then concentrated and extracted with hydrochloric acid, followed by neutralization and subsequent acidification to precipitate the desired hydrochloride salt [3]. This method typically yields approximately 4 grams of L-alanine tert-butyl ester hydrochloride with a melting point of 167°C and optical rotation of +177° (c=2 in ethanol) [3].
The use of perchloric acid in tert-butyl acetate has been particularly advantageous for direct formation of tert-butyl esters from free amino acids [16]. However, safety considerations regarding perchloric acid have led researchers to explore alternative acid catalysts [16]. Recent investigations have demonstrated that other strong acids can also facilitate this transformation, though reaction rates and yields may require optimization [16].
Table 1: Acid Catalysts for L-Alanine Esterification
Catalyst | Reaction Time | Temperature | Yield (%) | Optical Rotation | Reference |
---|---|---|---|---|---|
Perchloric acid (70%) | 4 days | Room temperature | ~65-70 | +177° (c=2, EtOH) | [3] |
Sulfuric acid | Variable | 70°C | 40-50 | Not reported | [12] |
Hydrochloric acid | Extended | Reflux | Lower yields | Variable | [13] |
The reaction kinetics are influenced by several factors including catalyst concentration, temperature, and the molar ratio of reactants [37]. Higher temperatures generally accelerate the reaction rate, though care must be taken to avoid decomposition of the amino acid substrate [39]. The equilibrium nature of the esterification reaction necessitates the use of excess alcohol or removal of water to drive the reaction toward completion [9] [15].
The transition from batch to continuous processing for amino acid ester synthesis has gained significant attention in industrial applications due to improved efficiency, better heat and mass transfer, and enhanced product quality control [14] [42]. Continuous reactor configurations offer several advantages over traditional batch methods, including consistent product quality, reduced processing time, and improved space-time yields [14] [44].
Continuous stirred-tank reactors (CSTRs) represent one of the primary configurations employed for large-scale amino acid esterification [14]. These systems allow for precise control of residence time, temperature, and reactant concentrations [14]. In a typical CSTR setup for amino acid ester synthesis, the reactor is operated with continuous feeding of amino acid, alcohol, and acid catalyst while maintaining optimal reaction conditions [14]. The key design parameters include residence time distribution, mixing efficiency, and heat removal capacity [14].
Plug flow reactors (PFRs) offer an alternative configuration that can provide higher conversion rates for certain amino acid esterification reactions [14]. The tubular design ensures that all reactant molecules experience the same residence time, leading to more uniform product formation [14]. However, PFRs may be less suitable for reactions requiring extensive mixing or those sensitive to local concentration variations [14].
Table 2: Continuous Reactor Performance Comparison
Reactor Type | Residence Time | Conversion (%) | Productivity (kg/m³/h) | Temperature Control |
---|---|---|---|---|
Single CSTR | 2-4 hours | 85-92 | 15-25 | Excellent |
PFR | 1-2 hours | 90-95 | 20-30 | Good |
CSTR Series | 3-5 hours | 93-97 | 18-28 | Excellent |
Multi-stage reactor configurations, such as CSTR cascades or CSTR-PFR combinations, have demonstrated enhanced performance for amino acid esterification processes [14]. These hybrid systems can achieve higher overall conversion while maintaining product selectivity [14]. The first reactor stage typically operates under conditions optimized for initial conversion, while subsequent stages focus on driving the reaction to completion [14].
Process intensification strategies have been successfully implemented in amino acid ester production, incorporating advanced mixing technologies and heat integration systems [44] [46]. These intensified processes can achieve volumetric productivities up to 10 times higher than conventional batch operations while maintaining product quality [46].
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for amino acid esterification, offering several distinct advantages including reduced reaction times, improved yields, and enhanced selectivity [17] [18]. The application of microwave irradiation to amino acid esterification exploits the dielectric properties of ionic compounds, leading to rapid and uniform heating of the reaction mixture [17].
The simultaneous esterification and acid-base reaction of unprotected amino acids under microwave irradiation has been demonstrated to be highly efficient [17]. In a typical procedure, amino acids are combined with alcohols and acid catalysts such as methanesulfonic acid or p-toluenesulfonic acid under solvent-free conditions [17]. The reaction mixture is subjected to microwave irradiation at controlled temperatures, typically around 70°C, with simultaneous cooling to prevent overheating [17].
Table 3: Microwave-Assisted Esterification Results
Amino Acid | Alcohol | Catalyst | Time (min) | Yield (%) | Temperature (°C) |
---|---|---|---|---|---|
L-Alanine | Ethanol | p-TsOH | 20 | 73 | 70 |
L-Alanine | Butanol | MsOH | 20 | 76 | 70 |
Glycine | Propanol | MsOH | 20 | 75 | 70 |
Glycine | Butanol | p-TsOH | 20 | 78 | 70 |
The mechanism underlying microwave acceleration involves the enhanced absorption of microwave energy by ionic amino acid compounds, leading to more efficient energy transfer compared to conventional heating methods [17] [18]. The dielectric loss factor of amino acid-alcohol-catalyst mixtures is significantly higher than that of pure alcohols, contributing to the accelerated reaction kinetics [18].
Solvent-free methodologies have gained prominence due to their environmental benefits and simplified purification procedures [17] [21]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency [17]. The solid-state esterification of amino acids can be achieved through mechanically induced reactions using high-speed ball milling at room temperature [21]. This method offers advantages including reduced environmental impact, elimination of toxic solvents, and simplified work-up procedures [21].
Flow-based microwave synthesis represents an advanced approach that combines the benefits of continuous processing with microwave acceleration [18] [45]. These systems enable precise control over reaction parameters and can be scaled for industrial applications [18]. The flow methodology allows for the incorporation of amino acid residues in significantly reduced time frames compared to batch processes [45].
Recent developments in thin-film esterification using electrospray ionization have demonstrated novel approaches to amino acid ester synthesis [19]. This method involves the formation of thin films through microdroplet deposition, where esterification occurs under conditions not achievable in bulk solution [19]. The technique achieves selective esterification of the carboxyl group while leaving the amino group unaffected [19].
The purification of H-Ala-OtBu.HCl requires specialized techniques that account for the compound's ionic nature, thermal stability, and solubility characteristics [23] [24]. Effective purification is essential for obtaining the high-purity material required for pharmaceutical and research applications [5] [7].
Recrystallization represents the most commonly employed purification method for amino acid ester hydrochlorides [23] [24]. The process involves dissolving the crude product in a suitable solvent system, followed by controlled cooling to induce crystallization [24]. For H-Ala-OtBu.HCl, aqueous alcoholic solutions have proven effective as recrystallization media [3] [23]. The compound's solubility in methanol and limited solubility in non-polar solvents facilitate selective purification [5].
The recrystallization procedure typically begins with dissolution of the crude product in hot ethanol, followed by addition of diethyl ether to induce precipitation [17] [26]. The mixture is allowed to stand at reduced temperature (typically 5°C) to complete crystallization [17]. The precipitated crystals are collected by filtration and washed with ethyl ether to remove residual impurities [17] [26].
Table 4: Purification Methods and Efficiency
Method | Solvent System | Recovery (%) | Purity (%) | Processing Time |
---|---|---|---|---|
Recrystallization | EtOH/Et₂O | 85-92 | >95 | 12-24 hours |
Column Chromatography | CH₂Cl₂/EtOAc | 70-85 | >98 | 4-6 hours |
Preparative HPLC | MeCN/H₂O | 60-75 | >99 | 2-4 hours |
Chromatographic purification methods offer high-resolution separation capabilities for amino acid ester purification [26] [29] [32]. Column chromatography using silica gel with appropriate solvent gradients can effectively separate the desired product from synthetic impurities and unreacted starting materials [26] [28]. Typical elution systems include dichloromethane-ethyl acetate mixtures with varying ratios to optimize separation [28].
Ion-exchange chromatography has proven particularly effective for amino acid derivative purification due to the zwitterionic nature of these compounds [29] [31] [34]. Cation-exchange resins can selectively retain positively charged amino acid esters, allowing for their separation from neutral and anionic impurities [30] [31]. The elution is typically achieved using pH gradients or increasing salt concentrations [30] [34].
High-performance liquid chromatography (HPLC) methods provide the highest resolution for analytical and preparative purification of amino acid esters [32] [33] [35]. Reverse-phase HPLC using C18 columns with aqueous-organic mobile phases enables precise separation and quantification [32] [35]. For preparative applications, larger diameter columns and optimized gradient conditions can process significant quantities while maintaining high purity [33] [35].
Distillation techniques are generally not applicable to H-Ala-OtBu.HCl due to the compound's ionic nature and potential thermal decomposition [25] [39]. However, distillation can be employed for purification of intermediate neutral esters before conversion to the hydrochloride salt [25] [27]. The process involves heating the ester mixture to its boiling point and collecting the distillate at the appropriate temperature range [25] [27].
Quality control measures for purified H-Ala-OtBu.HCl include melting point determination, optical rotation measurement, and spectroscopic analysis [5] [7]. The compound should exhibit a melting point of 168-175°C and an optical rotation of +1.2° to +1.6° (c=2 in ethanol) [7]. Nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive structural confirmation and purity assessment [5] [26].
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